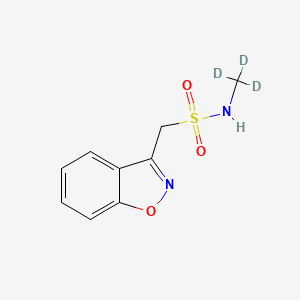

N-(Methyl-d3) Zonisamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Methyl-d3) Zonisamide is a deuterated form of zonisamide, a sulfonamide anticonvulsant used primarily in the treatment of epilepsy. . The deuterium atoms replace the hydrogen atoms in the methyl group, which can influence the pharmacokinetic properties of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of zonisamide typically involves the reaction of 1,2-benzisoxazole-3-methanesulfonic acid with a halogenating agent to form benzisoxazole methane sulfonyl halide. This intermediate is then reacted with an amine to produce zonisamide . For the deuterated version, N-(Methyl-d3) Zonisamide, the process would involve the use of deuterated reagents to introduce the deuterium atoms.

Industrial Production Methods

Industrial production of zonisamide involves similar steps but on a larger scale. The process includes the preparation and isolation of a novel crystalline form of anhydrous 1,2-benzisoxazole-3-methanesulfonic acid, followed by direct chlorination to form the acid chloride, and subsequent amidation to produce zonisamide . The deuterated version would require the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

N-(Methyl-d3) Zonisamide undergoes several types of chemical reactions, including:

Oxidation: Minor role in metabolism.

Reduction: Reduction to form 2-sulfamoylacetylphenol.

Substitution: Formation of N-acetyl zonisamide through acetylation.

Common Reagents and Conditions

Oxidation: Involves cytochrome P450 enzymes.

Reduction: Mediated by CYP3A4 isoenzyme.

Substitution: Acetylation involves N-acetyl-transferases.

Major Products Formed

N-acetyl zonisamide: Formed through acetylation.

2-sulfamoylacetylphenol: Formed through reduction.

Aplicaciones Científicas De Investigación

N-(Methyl-d3) Zonisamide has various scientific research applications, including:

Mecanismo De Acción

N-(Methyl-d3) Zonisamide exerts its effects through multiple mechanisms:

Sodium Channels: Blocks repetitive firing of voltage-gated sodium channels.

Calcium Channels: Reduces voltage-sensitive T-type calcium currents without affecting L-type calcium currents.

GABA Receptors: May bind allosterically to GABA receptors, inhibiting the uptake of GABA and enhancing the uptake of glutamate.

Comparación Con Compuestos Similares

Similar Compounds

Safinamide: Another monoamine oxidase-B inhibitor used in Parkinson’s disease.

Acetazolamide: A sulfonamide analogue with similar anticonvulsant properties.

Uniqueness

N-(Methyl-d3) Zonisamide is unique due to its deuterated form, which can influence its pharmacokinetic properties, potentially leading to improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .

Propiedades

Fórmula molecular |

C9H10N2O3S |

|---|---|

Peso molecular |

229.27 g/mol |

Nombre IUPAC |

1-(1,2-benzoxazol-3-yl)-N-(trideuteriomethyl)methanesulfonamide |

InChI |

InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3/i1D3 |

Clave InChI |

IFLCNEUQVNHBJU-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])NS(=O)(=O)CC1=NOC2=CC=CC=C21 |

SMILES canónico |

CNS(=O)(=O)CC1=NOC2=CC=CC=C21 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)

![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)

![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)

![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)